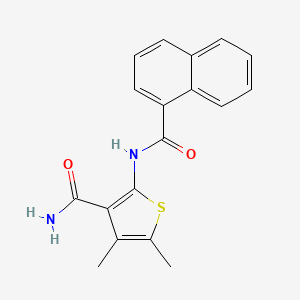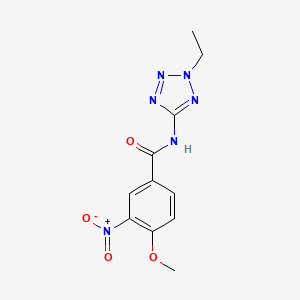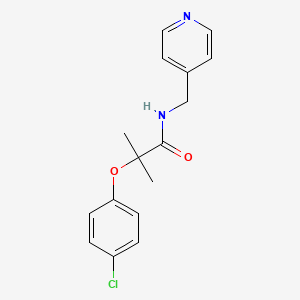
3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound, also known as DCPA, is a member of the acrylamide family and is commonly used in the synthesis of various chemical compounds.
作用机制
The mechanism of action of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide is not fully understood. However, it is believed that 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide inhibits the activity of certain enzymes in the body, which leads to various biochemical and physiological effects.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide has also been shown to have an inhibitory effect on the growth of certain microorganisms such as bacteria and fungi.
实验室实验的优点和局限性
The advantages of using 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide in lab experiments include its high purity, stability, and ease of synthesis. However, one of the major limitations of using 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide in lab experiments is that it is toxic and can pose a health hazard if not handled properly.
未来方向
There are several future directions for research on 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide. One of the major areas of research is the development of new drugs using 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide as a key intermediate. Another area of research is the investigation of the mechanism of action of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide and its potential applications in various fields such as agriculture and biotechnology. Additionally, further research is needed to determine the safety and toxicity of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide and its potential impact on the environment.
Conclusion:
In conclusion, 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide involves the reaction between 2,4-dichlorobenzonitrile and 2-methoxyaniline in the presence of a base catalyst. 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide has been widely used in scientific research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and polymers. 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects and has been used as a key intermediate in the synthesis of various drugs. However, further research is needed to determine the safety and toxicity of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide and its potential impact on the environment.
合成方法
The synthesis of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide involves the reaction between 2,4-dichlorobenzonitrile and 2-methoxyaniline in the presence of a base catalyst. The reaction yields 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide as a white solid with a melting point of 165-168°C. The purity of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide can be determined by various analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide has been widely used in scientific research due to its potential applications in various fields. One of the major applications of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide is in the synthesis of various chemical compounds such as pharmaceuticals, agrochemicals, and polymers. 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide has been used as a key intermediate in the synthesis of various drugs such as anti-inflammatory agents, antitumor agents, and antiviral agents.
属性
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c1-21-15-5-3-2-4-14(15)19-16(20)9-7-11-6-8-12(17)10-13(11)18/h2-10H,1H3,(H,19,20)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUNZZXLHCYRKE-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5739404.png)
![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5739418.png)
![5-(3-pyridinyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5739429.png)


![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B5739466.png)


![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739478.png)
![ethyl {3-[(methylsulfonyl)amino]phenyl}carbamate](/img/structure/B5739492.png)
![N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5739499.png)
![3-(3-hydroxypropyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5739507.png)
![N-[2-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5739513.png)
![N-[(benzylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5739519.png)